3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone
Description
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone is a substituted indanone derivative featuring a phenyl group at position 3 and a 3-(trifluoromethyl)phenoxy moiety at position 7. The indanone core (C₉H₈O) is a bicyclic structure comprising a benzene ring fused to a ketone-containing cyclohexenone. Key structural attributes include:
- Electron-withdrawing substituents: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the phenoxy ether linkage introduces steric bulk and influences electronic distribution .
- Molecular weight: Estimated at ~368 g/mol (calculated from molecular formula C₂₂H₁₅F₃O₂), significantly higher than simpler indanone derivatives.
Properties
IUPAC Name |
3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXVJMDOENLLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenol with an appropriate indanone derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and phenoxy moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
3-Phenyl-7-(1-pyrrolidinyl)-1-indanone (CAS 306976-73-8)
Structural Differences :
Physicochemical Properties :
| Property | 3-Phenyl-7-(1-pyrrolidinyl)-1-indanone | 3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone (Estimated) |
|---|---|---|
| Boiling Point | 441.8 ± 45.0 °C | Higher due to increased molecular weight and -CF₃ group |
| Density (g/cm³) | 1.186 ± 0.06 | ~1.3–1.4 (typical for fluorinated aromatics) |
| pKa | 5.22 ± 0.20 | Lower (phenoxy -CF₃ group enhances electron withdrawal) |
Functional Implications :
- Solubility: The pyrrolidinyl group introduces basicity (pKa ~5.22), favoring solubility in acidic environments. In contrast, the target compound’s phenoxy-CF₃ group likely reduces water solubility but improves lipid membrane permeability .
- Bioactivity: Pyrrolidinyl derivatives are common in CNS drugs due to amine-mediated receptor interactions. The target compound’s trifluoromethylphenoxy group may enhance binding to hydrophobic enzyme pockets.
Other Indanone Derivatives
- 3-Phenyl-1-indanone (base structure): Lacking substituents at position 7, it has lower molecular weight (MW ~210 g/mol) and higher solubility but reduced metabolic stability.
- The -CF₃ group in the target compound offers unique electronic effects compared to -Cl or -OCH₃ .
Biological Activity
3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C22H15F3O2
- Molecular Weight : 368.35 g/mol
- CAS Number : 4552139
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl and phenoxy groups enhance the compound's lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It is hypothesized that the compound could act as an allosteric modulator of G protein-coupled receptors (GPCRs), impacting neurotransmitter release and signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies highlight its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Activity : A study conducted on several cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
